5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione
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Overview
Description
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of pyridine-4-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .
Industrial Production Methods
Techniques like crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced imidazolidine compounds, and substituted pyridine derivatives .
Scientific Research Applications
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione exerts its effects involves interactions with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: These compounds also contain both imidazole and pyridine rings and are known for their biological activities, including GABA receptor modulation and enzyme inhibition.
Imidazolidine-2-thione: Similar in structure but contains a sulfur atom, leading to different chemical properties and biological activities.
Uniqueness
5-(Hydroxy(pyridin-4-yl)methyl)imidazolidine-2,4-dione is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
5-[hydroxy(pyridin-4-yl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-7(5-1-3-10-4-2-5)6-8(14)12-9(15)11-6/h1-4,6-7,13H,(H2,11,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBWJWRVIDKLSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C2C(=O)NC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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